molecular formula C17H15BrN4O2S B11962379 5-(2-Bromophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-(2-Bromophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11962379
M. Wt: 419.3 g/mol
InChI Key: MXTCIMWGNBEIDJ-VXLYETTFSA-N
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Description

5-(2-Bromophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group, a dimethoxybenzylidene moiety, and a triazole ring, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 2-bromobenzyl chloride.

    Addition of the Dimethoxybenzylidene Moiety: The final step involves the condensation of the triazole derivative with 2,5-dimethoxybenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The bromophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Bromophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used to investigate enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the bromine atom, which may affect its biological activity.

    5-(2-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the bromophenyl group in 5-(2-Bromophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C17H15BrN4O2S

Molecular Weight

419.3 g/mol

IUPAC Name

3-(2-bromophenyl)-4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15BrN4O2S/c1-23-12-7-8-15(24-2)11(9-12)10-19-22-16(20-21-17(22)25)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,21,25)/b19-10+

InChI Key

MXTCIMWGNBEIDJ-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=CC=C3Br

Origin of Product

United States

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